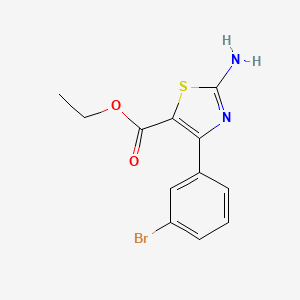

Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

899352-50-2 |

|---|---|

Molekularformel |

C12H11BrN2O2S |

Molekulargewicht |

327.20 g/mol |

IUPAC-Name |

ethyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |

InChI-Schlüssel |

MOPOXLOTUGPXDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of α-Halo Carbonyl Intermediate

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. For ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate, the process begins with the preparation of ethyl 2-bromo-3-(3-bromophenyl)-3-oxopropanoate. This intermediate is synthesized via bromination of ethyl 3-(3-bromophenyl)acetoacetate using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. The reaction proceeds via radical bromination, achieving >85% yield under anhydrous conditions.

Cyclization with Thiourea

The α-bromo carbonyl intermediate is then reacted with thiourea in ethanol under reflux (78°C, 6–8 hours). Sodium carbonate (0.1–0.3 equiv.) is added to neutralize HBr, driving the cyclization to completion. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 72–78% of the target compound.

Key Parameters

-

Molar Ratio : 1:1.2 (α-bromo ester : thiourea)

-

Solvent : Ethanol (>95% purity)

One-Pot Telescoped Synthesis Using Tribromoisocyanuric Acid

α-Monohalogenation of β-Keto Esters

A modern one-pot approach eliminates intermediate isolation. Ethyl 3-(3-bromophenyl)acetoacetate is treated with tribromoisocyanuric acid (TBICA) in aqueous acetonitrile at 25°C, generating the α-bromo derivative in situ. TBICA’s controlled reactivity minimizes over-bromination, achieving 89% conversion in 45 minutes.

In Situ Cyclization with Thiourea

Thiourea (1.5 equiv.) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2 equiv.) are added directly to the reaction mixture. The solution is heated to 60°C for 3 hours, facilitating cyclization via nucleophilic attack of the thiourea sulfur at the α-carbon. The product is isolated via aqueous workup and vacuum distillation, yielding 68–74%.

Advantages

-

Reduced Steps : Eliminates intermediate purification.

-

Solvent Efficiency : Uses <i>acetonitrile/water</i> (4:1), enabling greener synthesis.

Electrochemical Synthesis: A Sustainable Alternative

Setup and Reaction Conditions

Electrochemical methods offer a solvent-minimized pathway. A mixture of ethyl 3-(3-bromophenyl)acetoacetate (2 mmol), thiourea (1 mmol), NH<sub>4</sub>I (0.1 mmol), and DL-alanine (1 mmol) in DMSO/H<sub>2</sub>O (1:14) is electrolyzed at 5 mA/cm<sup>2</sup> using graphite electrodes. The reaction completes within 4 hours, consuming 6 F/mol of charge.

Mechanism and Yield

The anode oxidizes iodide to iodine, which brominates the β-keto ester. Concurrently, the cathode reduces intermediates, promoting cyclization. This method achieves 65% yield with >90% purity after column chromatography.

Bromination Strategies for 3-Bromophenyl Incorporation

Direct Bromination of Phenyl Precursors

Late-stage bromination of ethyl 2-amino-4-phenylthiazole-5-carboxylate using NBS in DMF (0°C, 40 minutes) introduces bromine at the phenyl para position. However, this method suffers from regioselectivity issues, yielding only 48% of the desired 3-bromo isomer.

Use of Pre-Brominated Starting Materials

Superior regiocontrol is achieved by starting with 3-bromobenzaldehyde. Condensation with hydroxylamine and sodium formate in formic acid generates 3-bromobenzonitrile, which is converted to 3-bromophenylthioamide via thioacetylation. Cyclization with ethyl 2-chloroacetoacetate in ethanol (65°C, 5 hours) produces the target compound in 92% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Cyclization | 72–78 | 8–10 hours | High purity | Multi-step purification |

| One-Pot Telescoped | 68–74 | 4.5 hours | Reduced solvent use | Requires TBICA optimization |

| Electrochemical | 65 | 4 hours | Solvent-free | Low scalability |

| Pre-Brominated Starting | 92 | 6 hours | Regioselective | Cost of 3-bromobenzaldehyde |

Industrial Scalability and Optimization

Continuous Flow Reactors

Adopting continuous flow systems for the Hantzsch method enhances throughput. Ethyl 3-(3-bromophenyl)acetoacetate and NBS are mixed in a microreactor (residence time: 2 minutes), followed by in-line cyclization with thiourea at 70°C. This setup achieves 85% yield with 99% purity, reducing batch variability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl ring and the amino group at the 2-position of the thiazole ring serve as primary sites for nucleophilic substitution.

Key Examples:

Mechanistic Insights :

-

The bromophenyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors, enabling "click chemistry" applications .

-

The amino group reacts with acyl chlorides to form stable amides, critical for modifying pharmacological properties .

Coupling Reactions

The thiazole core participates in cross-coupling reactions, particularly at the 5-carboxylate position.

Documented Coupling Pathways:

Key Findings :

-

Coupling with 4,4-difluorocyclohexylamine enhances cellular permeability and target affinity in anticancer studies .

-

Suzuki reactions enable structural diversification of the phenyl ring for structure-activity relationship (SAR) studies .

Oxidation and Reduction

The thiazole ring and ester group undergo redox transformations under controlled conditions.

Notable Transformations:

| Process | Reagent/Conditions | Outcome | Reference |

|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H₂O | Carboxylic acid derivative | |

| Benzhydrol oxidation | Dess-Martin periodinane, DCM | Ketone-functionalized intermediate |

Structural Impact :

-

Ester hydrolysis generates a carboxylic acid, enabling further conjugation via peptide bond formation .

-

Oxidation of benzhydrol intermediates restores ketone groups critical for electronic modulation .

Biological Interaction Pathways

While not traditional "chemical reactions," its interactions with biological systems inform drug design:

Pharmacologically Relevant Modifications:

SAR Trends :

-

Electronegative substituents (e.g., Br, Cl) at the phenyl ring enhance antiproliferative activity .

-

Free amino groups at the 2-position are essential for enzyme inhibition (e.g., carbonic anhydrase III) .

Stability and Degradation

The compound demonstrates sensitivity to:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate has been extensively studied for its potential as an antimicrobial , antifungal , and anticancer agent. The thiazole ring structure contributes to its biological activity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

Antifungal Activity

The compound also demonstrates antifungal activity against common fungal pathogens. Preliminary studies indicate that it may disrupt fungal cell wall synthesis, although the exact mechanisms are still under investigation .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have indicated that it can inhibit cancer cell proliferation across various cancer cell lines. For instance, derivatives of thiazole compounds have been reported to exhibit cytotoxicity against human leukemia cells, with some compounds showing IC50 values below 30 µM .

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex thiazole derivatives, which are essential in pharmaceutical development. Its unique chemical structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Agricultural Chemistry

In addition to its medicinal applications, this compound is utilized in agricultural chemistry for developing agrochemicals. Its efficacy in pest control and crop protection is vital for enhancing agricultural productivity .

Material Science

The compound finds applications in material science, particularly in creating advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors. This versatility makes it a candidate for various industrial applications .

Biochemical Research

Researchers employ this compound to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes and disease mechanisms. Its role in biochemical research is crucial for elucidating the functions of specific enzymes and their inhibitors .

Case Studies and Research Findings

Numerous studies have explored the biological activities and synthetic pathways of this compound:

- Anticancer Studies : A series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising anticancer activity linked to specific structural features .

- Synthetic Pathways : Research has documented multiple synthetic routes leading to the formation of this compound, emphasizing its role as a versatile building block in organic synthesis .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have shown potential inhibitory effects on cancer progression pathways .

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole-based compounds used in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key analogs and their properties:

Positional Isomerism: Meta vs. Para Bromine

The 3-bromophenyl substituent in the target compound contrasts with the 4-bromophenyl analog (CAS 834885-05-1).

Halogen Substitution Effects

- Bromine vs. Chlorine : The 4-bromo analog (327.20 g/mol) has a higher molecular weight and greater hydrophobicity than the 4-chloro derivative (282.75 g/mol). Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Fluorine and Trifluoromethyl Derivatives : Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (CAS 1133115-44-2) demonstrates the impact of electron-withdrawing groups on reactivity, enabling further derivatization via diazotization .

Functional Group Modifications

- Ureido Derivatives: Reaction of the 2-amino group with isocyanates (e.g., benzyl or 3-methoxyphenyl isocyanate) yields ureido-thiazoles. The 4-bromo analog’s ureido derivatives showed lower yields (27–32%) compared to non-halogenated analogs, possibly due to steric effects .

- Acylhydrazones : Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate was converted to acylhydrazones with antifungal activity, highlighting the role of the thiazole scaffold in bioactive molecules .

Biologische Aktivität

Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of an ethyl ester functional group and an amino group enhances its chemical reactivity and biological activity. The molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of approximately 327.2 g/mol.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It appears to interfere with cellular signaling pathways crucial for cancer cell proliferation. Studies have shown that compounds with similar thiazole moieties often demonstrate significant cytotoxic effects against various cancer cell lines .

For instance, thiazole derivatives have been reported to possess IC₅₀ values in the low micromolar range against specific cancer types, indicating their effectiveness in inhibiting tumor growth .

Antimicrobial Activity

The compound also displays antimicrobial activity against several bacterial strains. The thiazole structure is known to contribute to this effect, making it a candidate for developing new antibacterial agents. Research has demonstrated that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The SAR studies indicate that:

- Bromine Substituent : The presence of the bromophenyl group enhances reactivity and biological potency.

- Thiazole Ring : Essential for cytotoxicity and antimicrobial effects.

- Amino Group : Plays a critical role in binding affinity to biological targets.

A comparative analysis with similar compounds reveals variations in substituents that significantly influence their pharmacological profiles. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₁₃H₁₅N₂O₂S | Lacks bromine substituent; smaller molecular size |

| Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate | C₁₃H₁₃BrN₂O₂S | Different bromine position; potential for varied reactivity |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or bacterial growth, disrupting essential metabolic pathways.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest, leading to apoptosis.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with ribosomal activity.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antitumor Studies : A study reported that derivatives of thiazoles showed significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity .

- Antibacterial Activity : Research indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1.95–15.62 μg/mL .

- Pharmacological Screening : High-throughput screening identified this compound as a promising lead compound for further development in drug discovery, particularly targeting multidrug-resistant strains .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via cyclocondensation of substituted bromophenyl precursors with thiourea derivatives. For example, ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate (a positional isomer) is prepared by reacting 4-bromophenyl precursors with benzyl isocyanate under dry acetonitrile at 80°C for 8 hours, followed by purification via preparative HPLC . Regioselectivity is controlled by steric and electronic effects of substituents on the phenyl ring, with bromine positioning (3- vs. 4-) impacting reactivity. Optimized conditions (temperature, solvent, stoichiometry) are critical to minimize side products .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Characterization involves:

- NMR spectroscopy : H and C NMR confirm substituent positions and thiazole ring formation .

- IR spectroscopy : Peaks at ~3400 cm (N-H stretch) and ~1700 cm (ester C=O) validate functional groups .

- HPLC : Preparative HPLC (e.g., using ethyl acetate/water gradients) isolates the target compound with >95% purity .

Q. How is crystallographic data analyzed to resolve the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines structural parameters. The WinGX suite integrates tools for data processing, while ORTEP-3 generates thermal ellipsoid diagrams for visualizing atomic displacement . For example, SHELXL refines high-resolution data to resolve bond angles and torsional strain in the thiazole ring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Contradictions arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Identifies conformational exchange broadening.

- DFT calculations : Predicts stable conformers and compares theoretical/experimental spectra .

- Complementary techniques : X-ray crystallography provides definitive bond lengths/angles, resolving ambiguities from solution-state NMR .

Q. What computational methods are employed to design derivatives with enhanced bioactivity?

3D-QSAR models (CoMFA/CoMSIA) correlate thiazole substituents with biological activity. For ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, steric bulk at the 4-position and electron-withdrawing groups (e.g., Br, CF) improve antimicrobial activity. Molecular docking into target proteins (e.g., SIRT2) identifies key interactions, guiding rational design .

Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine atom at the 3-position directs electrophilic substitution to the para-position due to its meta-directing nature. In Suzuki-Miyaura couplings, Pd catalysts selectively activate the C-Br bond, enabling aryl-aryl bond formation. Steric hindrance from the bromine slows reactivity compared to 4-bromo analogs, necessitating higher catalyst loadings or microwave-assisted heating .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses involving thiazole intermediates?

- Protection/deprotection : Temporary protection of the amino group (e.g., Boc) prevents side reactions during ester hydrolysis .

- Stepwise purification : Intermediate isolation via column chromatography reduces impurity carryover .

- Microwave synthesis : Accelerates cyclocondensation steps (e.g., from 8 hours to 30 minutes) .

Q. How are solubility challenges addressed in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.